molecular formula C15H21ClN4O3 B2675122 Tert-butyl N-[1-(6-chloropyridazine-3-carbonyl)piperidin-4-yl]carbamate CAS No. 2377031-90-6

Tert-butyl N-[1-(6-chloropyridazine-3-carbonyl)piperidin-4-yl]carbamate

Cat. No.: B2675122
CAS No.: 2377031-90-6
M. Wt: 340.81
InChI Key: MEGHDASHZINSKE-UHFFFAOYSA-N
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Description

Tert-butyl N-[1-(6-chloropyridazine-3-carbonyl)piperidin-4-yl]carbamate is a chemical compound with the molecular formula C15H21ClN4O3 and a molecular weight of 340.81 g/mol . This compound is known for its applications in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tert-butyl N-[1-(6-chloropyridazine-3-carbonyl)piperidin-4-yl]carbamate typically involves the reaction of 6-chloropyridazine-3-carbonyl chloride with piperidin-4-ylamine, followed by the protection of the resulting amine with tert-butyl carbamate . The reaction conditions often include the use of organic solvents such as dichloromethane and bases like triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl N-[1-(6-chloropyridazine-3-carbonyl)piperidin-4-yl]carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Tert-butyl N-[1-(6-chloropyridazine-3-carbonyl)piperidin-4-yl]carbamate has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Employed in the study of enzyme inhibitors and receptor ligands.

    Medicine: Investigated for its potential therapeutic effects in treating diseases such as cancer and neurological disorders.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of Tert-butyl N-[1-(6-chloropyridazine-3-carbonyl)piperidin-4-yl]carbamate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can act as a ligand for certain receptors, influencing cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl N-[1-(6-chloropyridazine-3-carbonyl)piperidin-4-yl]carbamate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the tert-butyl carbamate group provides stability and protection to the amine functionality, while the chloropyridazine moiety offers opportunities for further chemical modifications .

Properties

IUPAC Name

tert-butyl N-[1-(6-chloropyridazine-3-carbonyl)piperidin-4-yl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21ClN4O3/c1-15(2,3)23-14(22)17-10-6-8-20(9-7-10)13(21)11-4-5-12(16)19-18-11/h4-5,10H,6-9H2,1-3H3,(H,17,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEGHDASHZINSKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCN(CC1)C(=O)C2=NN=C(C=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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